Benzyl (1-methylpiperidin-4-yl)carbamate
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Overview
Description
Benzyl (1-methylpiperidin-4-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-methylpiperidin-4-yl)carbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of its salt . The reaction conditions generally involve charging dichloromethane into a glass reactor at 25-35°C, followed by the addition of 1-benzylpiperidine-4-amine and cooling the mixture to 5-15°C. Potassium hydroxide in water solution is then added slowly to the reactor .
Industrial Production Methods
For large-scale industrial production, the process involves the use of easily available commercial raw materials and shorter reaction times to achieve high yields. The synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed as an efficient route .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-methylpiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and potassium hydroxide are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated products, while reduction can lead to the formation of various amines.
Scientific Research Applications
Benzyl (1-methylpiperidin-4-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl (1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to bind to monoamine receptors, including serotonin receptors, and inhibit their activity . This interaction leads to various biological effects, such as modulation of neurotransmitter levels and inhibition of specific enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate: This compound shares a similar structure and exhibits comparable biological activities.
Piperidin-4-ol derivatives: These compounds are also piperidine derivatives and have been studied for their potential therapeutic applications.
[3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indole derivatives: These compounds are potent and selective antagonists of specific receptors and have similar pharmacological profiles.
Uniqueness
Benzyl (1-methylpiperidin-4-yl)carbamate is unique due to its specific structural features and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-(1-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-16-9-7-13(8-10-16)15-14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) |
InChI Key |
JZWANIMWNGQFDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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